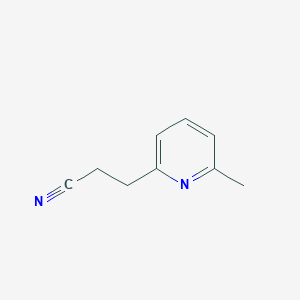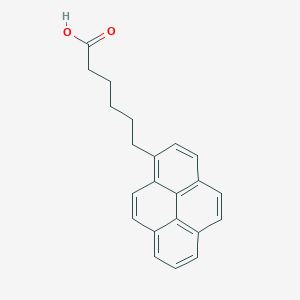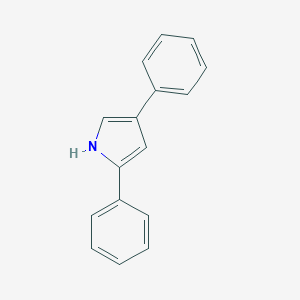
6-(7-Theophylline)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(7-Theophylline)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using several methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Effets Biochimiques Et Physiologiques
6-(7-Theophylline)-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. In pre-clinical studies, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to possess herbicidal activity against several weed species. In addition, this compound has been shown to exhibit minimal toxicity to non-target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its versatility. This compound has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. It has also been found to exhibit minimal toxicity to non-target organisms, making it a potentially safer alternative to other compounds.
One of the limitations of using 6-(7-Theophylline)-3(2H)-pyridazinone in laboratory experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 6-(7-Theophylline)-3(2H)-pyridazinone. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a building block for the synthesis of novel materials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
There are several methods for the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone. One of the most commonly used methods involves the reaction of 7-theophylline with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields 6-(7-Theophylline)-3(2H)-pyridazinone as a white crystalline solid.
Applications De Recherche Scientifique
6-(7-Theophylline)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. It has shown promising results in pre-clinical studies and is currently being evaluated for its clinical effectiveness.
In agriculture, 6-(7-Theophylline)-3(2H)-pyridazinone has been studied for its potential as a herbicide. It has been found to be effective against several weed species and has shown minimal toxicity to non-target organisms. In material science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
139026-57-6 |
|---|---|
Nom du produit |
6-(7-Theophylline)-3(2H)-pyridazinone |
Formule moléculaire |
C11H10N6O3 |
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |
InChI |
InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |
Clé InChI |
YSRWOOQKWUCFIP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |
Autres numéros CAS |
139026-57-6 |
Synonymes |
6-(7-theophylline)-3(2H)-pyridazinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



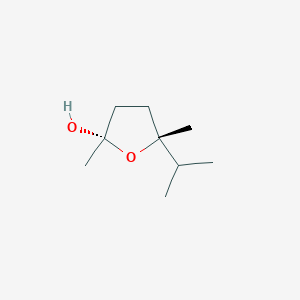
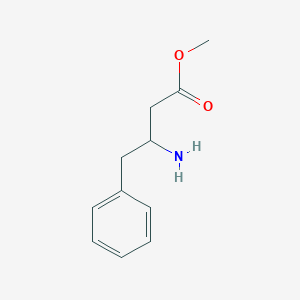

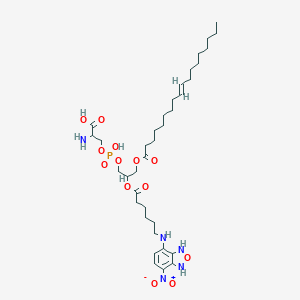
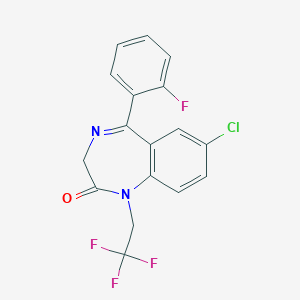


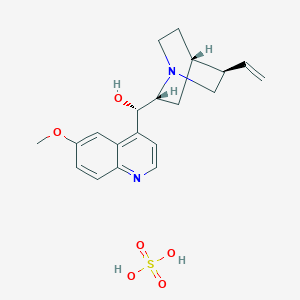


![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
